1-Fluoro-4-[(S)-methylsulfinyl]benzene
Description
1-Fluoro-4-[(S)-methylsulfinyl]benzene (CAS 658-14-0) is a chiral organosulfur compound featuring a fluorine atom and a methylsulfinyl group at the para positions of a benzene ring. The sulfinyl group confers stereogenicity, making the (S)-enantiomer significant in asymmetric synthesis and catalysis . This compound is synthesized via photoredox catalysis using a nitrogen-doped carbon nanosolenoid (N-CNS), achieving a high yield of 90.9% under mild conditions . Its structure is confirmed by <sup>1</sup>H NMR (δ 2.80 ppm for methylsulfinyl) and <sup>13</sup>C NMR (δ 41.3 ppm for sulfinyl-attached carbon) . With 99% purity, it is utilized in applications ranging from enzyme activity probes to photoredox reactions, leveraging its chiral center and electronic properties .
Properties
CAS No. |
175911-67-8 |
|---|---|
Molecular Formula |
C7H7FOS |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
1-fluoro-4-[(S)-methylsulfinyl]benzene |
InChI |
InChI=1S/C7H7FOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3/t10-/m0/s1 |
InChI Key |
PQOHTVHAGPPTEE-JTQLQIEISA-N |
SMILES |
CS(=O)C1=CC=C(C=C1)F |
Isomeric SMILES |
C[S@](=O)C1=CC=C(C=C1)F |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)F |
Synonyms |
Benzene, 1-fluoro-4-[(S)-methylsulfinyl]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Sulfur-Containing Benzene Derivatives
Research Findings
- Synthetic Efficiency : The N-CNS photocatalyst enables near-quantitative yields for sulfinylbenzenes, regardless of the para-substituent’s electronic nature, highlighting its versatility .
- Enantioselectivity : The (S)-sulfinyl configuration is essential for detecting bacterial MsrA activity, demonstrating >90% selectivity in enzyme assays .
- Electronic Effects : Fluorine’s EWG character accelerates sulfoxide formation in photoredox reactions compared to methoxy-substituted analogs .
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